molecular formula C17H16N2O2S B10961599 3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B10961599
M. Wt: 312.4 g/mol
InChI Key: JZNFNRUUILCCTE-UHFFFAOYSA-N
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Description

    3-(4-methoxyphenyl)-2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: is a complex heterocyclic compound with intriguing properties.

  • Its structure combines a cyclopentathienopyrimidine core with a 4-methoxyphenyl substituent, resulting in a unique arrangement of atoms.
  • This compound has attracted attention due to its potential applications in various fields.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

      Reduction: Reduction processes could yield derivatives with altered properties.

      Substitution: Substituting specific functional groups on the phenyl or cyclopentathienopyrimidine portions may be feasible.

      Common Reagents and Conditions:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for novel materials.

      Biology: Assessing its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: Considering its use in organic electronics, sensors, or catalysts.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

      Unique Features: Highlight its distinct structural elements (e.g., the cyclopentathienopyrimidine core and the 4-methoxyphenyl group).

      Similar Compounds: While I don’t have specific names, explore related thienopyrimidines or heterocyclic compounds for comparison.

    Remember that this compound’s applications and properties continue to be an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C17H16N2O2S

    Molecular Weight

    312.4 g/mol

    IUPAC Name

    11-(4-methoxyphenyl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

    InChI

    InChI=1S/C17H16N2O2S/c1-10-18-16-15(13-4-3-5-14(13)22-16)17(20)19(10)11-6-8-12(21-2)9-7-11/h6-9H,3-5H2,1-2H3

    InChI Key

    JZNFNRUUILCCTE-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC

    Origin of Product

    United States

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